molecular formula C13H16BNO3 B1390063 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine CAS No. 1188539-34-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

Cat. No. B1390063
M. Wt: 245.08 g/mol
InChI Key: GSSJAXUDJLCMNO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and contains a boronate ester group . Boronate esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .


Chemical Reactions Analysis

The compound likely participates in reactions typical of pyridines and boronate esters. For example, boronate esters are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the refractive index, boiling point, and density of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been reported .

Scientific Research Applications

  • Organic Synthesis

    • Summary: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are known for their high stability, low toxicity, and high reactivity in various transformation processes .
    • Method: Boronic acid compounds are usually used to protect diols in the organic synthesis of drugs. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results: The use of these compounds has led to advancements in the synthesis of various organic compounds .
  • Pharmaceutical Research

    • Summary: Boric acid compounds are used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .
    • Method: In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
    • Results: These compounds have shown promise in the development of new treatments for various diseases .
  • Drug Delivery Systems

    • Summary: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Method: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
    • Results: The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
  • Borylation in Organic Synthesis

    • Summary: Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: This process involves the use of a palladium catalyst for the borylation reaction .
    • Results: The result is the formation of pinacol benzyl boronate, which is an important intermediate in organic synthesis .
  • Coupling Reactions

    • Summary: These compounds can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method: The process involves the use of a copper catalyst for the coupling reaction .
    • Results: The result is the formation of aryl boronates, which are useful in various chemical reactions .
  • Medicine and Fine Chemicals

    • Summary: Compounds similar to the title compound have applications in the field of medicine, organic synthesis, and fine chemicals . They are important intermediates for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Method: The exact method of application would depend on the specific use case, but generally involves the use of these compounds as intermediates in the synthesis of other chemicals .
    • Results: These compounds have been used to successfully synthesize cholinergic drugs for the treatment of gastrointestinal diseases .
  • Borylation in Organic Synthesis

    • Summary: Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: This process involves the use of a palladium catalyst for the borylation reaction .
    • Results: The result is the formation of pinacol benzyl boronate, which is an important intermediate in organic synthesis .
  • Coupling Reactions

    • Summary: These compounds can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method: The process involves the use of a copper catalyst for the coupling reaction .
    • Results: The result is the formation of aryl boronates, which are useful in various chemical reactions .
  • Medicine and Fine Chemicals

    • Summary: Compounds similar to the title compound have applications in the field of medicine, organic synthesis, and fine chemicals . They are important intermediates for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Method: The exact method of application would depend on the specific use case, but generally involves the use of these compounds as intermediates in the synthesis of other chemicals .
    • Results: These compounds have been used to successfully synthesize cholinergic drugs for the treatment of gastrointestinal diseases .

Safety And Hazards

The safety and hazards would depend on the specific compound. For similar compounds, safety data sheets would typically be consulted to determine the appropriate handling and storage procedures .

Future Directions

The future directions would depend on the specific application of the compound. Boronate esters are widely used in organic synthesis, and research is ongoing to develop new reactions and improve existing methodologies .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(15-8-9)5-6-16-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSJAXUDJLCMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673943
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

CAS RN

1188539-34-5
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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